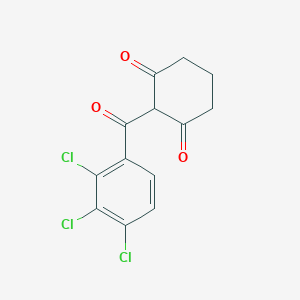![molecular formula C14H30N2O B14403371 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol CAS No. 88630-58-4](/img/structure/B14403371.png)
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol is an organic compound characterized by its unique structure, which includes a diazenyl group and a tertiary butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 2-[(E)-tert-Butyldiazenyl]-3-methylhexan-3-ol
- 2-[(E)-tert-Butyldiazenyl]-3-methylheptan-3-ol
- 2-[(E)-tert-Butyldiazenyl]-3-methyloctan-3-ol
Comparison: Compared to these similar compounds, 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol exhibits unique properties due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The presence of the diazenyl group also imparts distinct chemical behavior, making it a valuable compound for specific applications.
Propiedades
Número CAS |
88630-58-4 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)-3-methylnonan-3-ol |
InChI |
InChI=1S/C14H30N2O/c1-7-8-9-10-11-14(6,17)12(2)15-16-13(3,4)5/h12,17H,7-11H2,1-6H3 |
Clave InChI |
WBDUAOFSMMMMEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(C)N=NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)

![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)






